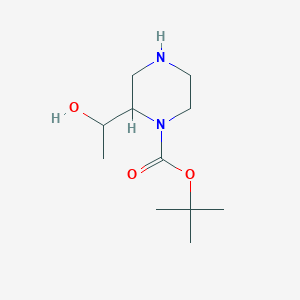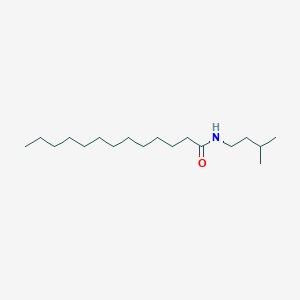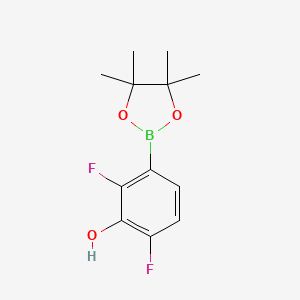![molecular formula C21H21NSi B12502859 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)
5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is a complex organic compound with the molecular formula C21H21NSi It belongs to the class of azasilines, which are characterized by the presence of a silicon atom within a nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline typically involves the reaction of appropriate benzyl and dimethyl precursors with a dibenzoazasiline framework. One common method includes the use of benzyl chloride and 10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium methoxide; reactions are performed in methanol or other polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azasiline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
10,10-Dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: A structurally similar compound without the benzyl group.
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: Another similar compound with phenyl groups instead of benzyl.
Uniqueness
5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C21H21NSi |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
5-benzyl-10,10-dimethylbenzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C21H21NSi/c1-23(2)20-14-8-6-12-18(20)22(16-17-10-4-3-5-11-17)19-13-7-9-15-21(19)23/h3-15H,16H2,1-2H3 |
InChI Key |
WJNJVNXPQBGHHI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid](/img/structure/B12502810.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B12502820.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)


![Ethyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502850.png)
![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502865.png)
![4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid](/img/structure/B12502867.png)

